5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one
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Overview
Description
5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one typically involves the reaction of 5-methoxy-2,3-dihydro-1H-isoindol-1-one with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one involves its interaction with specific molecular targets within biological systems. The methoxy groups and the isoindolone core play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1,3-dihydro-isoindol-1-one
- 5-Methoxy-2-methyl-2,3-dihydro-isoindol-1-one
- 2-(2-Methoxy-ethyl)-2,3-dihydro-isoindol-1-one
Uniqueness
5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one is unique due to the presence of both methoxy and 2-methoxy-ethyl groups, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO3/c1-15-6-5-13-8-9-7-10(16-2)3-4-11(9)12(13)14/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
HSPOVXQWOXOHIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CC2=C(C1=O)C=CC(=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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